molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No.: B2465622
CAS No.: 1011460-56-2
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (CAS: 1011460-56-2) is a cyclopropane-derived carboxamide with the molecular formula C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol . It is characterized by a trifluoromethyl group attached to the cyclopropane ring and an N-methoxy-N-methyl carboxamide moiety. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of ketones via Weinreb ketone synthesis methodologies . Its physicochemical properties include a logP of 0.91, a polar surface area of 30 Ų, and three rotatable bonds, indicating moderate lipophilicity and flexibility .

Properties

IUPAC Name

N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGDPFJEXLFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide typically involves the reaction of a cyclopropane derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then reacted with methoxyamine and methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of protein kinase activity. Protein kinases are critical in regulating various cellular processes, including proliferation and apoptosis. The unique structure of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide allows it to interact with specific biological targets, which can lead to alterations in cellular behavior.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
N-Methyl-2-(trifluoromethyl)cyclopropanecarboxamideCyclopropane AmideLacks methoxy group; simpler structure
N-Ethyl-2-(trifluoromethyl)cyclopropanecarboxamideCyclopropane AmideEthyl group instead of methoxy
N-Methoxy-N-methyl-2-(difluoromethyl)cyclopropanecarboxamideCyclopropane AmideContains difluoromethyl instead of trifluoromethyl

The trifluoromethyl group not only contributes to the compound's stability but also enhances its binding affinity to target proteins, suggesting a potential for therapeutic applications.

Cancer Research

This compound has been investigated for its role in cancer therapy. Studies have shown that it can inhibit specific protein kinases involved in tumor growth and metastasis. For instance, its interaction with mitogen-activated protein kinase kinase kinase 1 (MAP4K1) has been noted as a promising target for enhancing T-cell immunity against tumors .

In preclinical models, the compound demonstrated a capacity to enhance T-cell responses, suggesting that it could be used in combination with existing immunotherapies to improve patient outcomes .

Case Study: MAP4K1 Inhibition

A notable case study involving MAP4K1 inhibition demonstrated that compounds similar to this compound could significantly enhance T-cell immunity in tumor-bearing mice. The study highlighted that selective inhibition of MAP4K1 resulted in improved antitumor responses when combined with PD-L1 blockade therapies .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between the target compound and related cyclopropanecarboxamides:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) logP Primary Application/Use Reference
N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide Trifluoromethyl, N-methoxy-N-methyl carboxamide C₇H₁₀F₃NO₂ 197.16 0.91 Organic synthesis intermediate
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 3-methoxyphenoxy, N,N-diethyl carboxamide C₂₁H₂₅NO₃ 339.43 ~3.5* Synthetic intermediate (diastereomers)
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethyl-cyclopropanecarboxamide Chloro-trifluoropropenyl, 3-methoxyphenyl, dimethyl cyclopropane C₁₇H₁₆ClF₃NO₂ 378.76 ~3.8* Agrochemical research (pesticidal)
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide Cyano, 2-fluorobenzyl C₁₂H₁₁FN₂O 230.23 ~1.2* Pharmaceutical intermediate
N-(2-bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide Bromophenyl, 4-methoxybenzyl, methyl cyclopropane C₁₉H₁₉BrN₂O₂ 403.28 ~2.5* Structural studies (X-ray crystallography)

*Estimated logP values based on substituent contributions.

Key Comparative Insights

Physicochemical Properties
  • The trifluoromethyl group increases lipophilicity (logP = 0.91) compared to cyano-substituted analogs (logP ~1.2) but less than aromatic derivatives (logP >2.5) . This balance makes the target compound suitable for reactions requiring moderate solubility in organic solvents.
Stereochemical Considerations
  • Compounds like N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide exhibit diastereomerism (dr 19:1), posing challenges in purification . The target compound’s simpler substitution pattern avoids such issues, streamlining synthesis.

Research Findings and Data

Structural and Crystallographic Studies

  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () was characterized via X-ray crystallography, revealing planar cyclopropane rings stabilized by hydrogen bonding. Such studies underscore the conformational rigidity of cyclopropane carboxamides, which may influence their reactivity .

Biological Activity

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is an intriguing synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclopropane ring, enhances its biological activity and reactivity, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3NO2C_7H_{10}F_3NO_2, with a molecular weight of 197.16 g/mol. The trifluoromethyl group is known to increase the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Research indicates that this compound exhibits notable biological activities, particularly as a modulator of protein kinase activity. Protein kinases play essential roles in various cellular processes, including proliferation and apoptosis. The interaction of this compound with specific biological targets can lead to significant alterations in cellular behavior, providing insights into its therapeutic potential.

Anti-Cancer Properties

Studies have evaluated the anti-cancer potential of this compound. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines. For instance, it has been reported to increase levels of reactive oxygen species (ROS) and activate caspases, which are critical for the apoptotic pathway .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound may possess anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and mediators. This dual action makes it a valuable candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Characteristics
N-Methoxy-N-methylcyclopropanecarboxamideLacks trifluoromethyl groupGenerally less potent due to reduced electron-withdrawing effects
N,N-Dimethyl-1-(trifluoromethyl)cyclopropanecarboxamideDifferent amine substitutionMay exhibit distinct pharmacological profiles
1-(Trifluoromethyl)cyclopropane-1-carboxylic acidNo methoxy or methyl substitutionPrimarily used in synthetic applications rather than biological ones

The presence of the trifluoromethyl group in this compound significantly enhances its biological activity compared to similar compounds, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study demonstrated that this compound could be synthesized using various methods, resulting in high yields and purity. The evaluation showed promising results in both in vitro and in vivo models for cancer treatment .
  • Mechanistic Studies : Another research effort investigated the compound's mechanism of action at the molecular level, revealing its ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced tumor growth in animal models .
  • Toxicity Assessment : Toxicological assessments indicated that this compound exhibited low toxicity levels in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide to improve diastereomeric purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) or preparative column chromatography on silica gel to separate diastereomers. For example, adjusting mobile-phase ratios (e.g., hexanes/EtOAc) can resolve mixtures with diastereomeric ratios (dr) as low as 19:1 . Reaction conditions (temperature, stoichiometry of intermediates) should be systematically varied to favor kinetic or thermodynamic control of cyclopropane ring formation.

Q. What spectroscopic techniques are most reliable for characterizing the trifluoromethyl and cyclopropane groups in this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR can resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ ~3.3 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for strained cyclopropane rings .

Q. How should researchers address low yields in the cyclopropanation step during synthesis?

  • Methodology : Optimize reaction parameters such as catalyst loading (e.g., Rh(II) or Cu(I) catalysts), solvent polarity, and reaction time. For example, using dichloromethane (DCM) as a solvent may enhance cyclopropane ring closure compared to polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound under nucleophilic or electrophilic conditions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain and frontier molecular orbitals. Software like Gaussian or ORCA can predict sites of electrophilic attack (e.g., at the cyclopropane carbons) . Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations for this compound?

  • Methodology : Cross-validate using complementary techniques:

  • Compare X-ray-derived bond lengths (SHELXL-refined) with DFT-optimized geometries .
  • Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .

Q. What strategies mitigate challenges in synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy groups)?

  • Methodology :

  • Employ protecting groups (e.g., tert-butyldimethylsilyl ether) during functionalization to prevent undesired side reactions.
  • Use single-crystal X-ray diffraction (SCXRD) with WinGX or ORTEP-3 to confirm structural fidelity of analogs .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and intermolecular interactions?

  • Methodology :

  • Conduct electrostatic potential surface (EPS) maps via DFT to visualize electron-deficient regions.
  • Analyze crystal packing (via Mercury software) to identify halogen bonding or van der Waals interactions involving the CF3_3 group .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

  • Methodology : Apply Design of Experiments (DoE) software (e.g., JMP or Minitab) to identify critical factors (e.g., reagent purity, reaction scale). Use multivariate analysis (PCA or PLS) to correlate variability with spectroscopic outliers .

Q. How can researchers validate the absence of byproducts in final compounds without relying solely on NMR?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.
  • Differential scanning calorimetry (DSC) to detect polymorphic impurities .

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